1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-
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Overview
Description
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a chloro, fluorophenyl, and piperidinylmethyl group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-, specific synthetic routes may include:
Starting Materials: 6-chloroindole, 4-fluorobenzenesulfonyl chloride, and 2-piperidinylmethylamine.
Reaction Conditions: The reaction typically involves the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester .
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Uniqueness
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chloro and fluorophenyl groups enhances its potential as a pharmacophore, making it a valuable compound for drug development .
Properties
CAS No. |
651335-00-1 |
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Molecular Formula |
C20H20ClFN2O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole |
InChI |
InChI=1S/C20H20ClFN2O2S/c21-14-4-9-18-19(11-14)24(12-16-3-1-2-10-23-16)13-20(18)27(25,26)17-7-5-15(22)6-8-17/h4-9,11,13,16,23H,1-3,10,12H2 |
InChI Key |
FSNGKCDPOONDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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